molecular formula C16H25BO4 B14772447 2-(2-(Methoxymethoxy)-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(Methoxymethoxy)-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14772447
M. Wt: 292.2 g/mol
InChI Key: NGJKHBOCYPPDJS-UHFFFAOYSA-N
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Description

2-(2-(Methoxymethoxy)-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of boronic esters This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring

Preparation Methods

The synthesis of 2-(2-(Methoxymethoxy)-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-(Methoxymethoxy)-4,5-dimethylphenyl)boronic acid with a suitable diol, such as pinacol, under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as molecular sieves, to facilitate the formation of the dioxaborolane ring. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Chemical Reactions Analysis

2-(2-(Methoxymethoxy)-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding boronic acid derivative.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

    Substitution: The methoxymethoxy and dimethylphenyl groups can undergo substitution reactions with suitable reagents.

    Hydrolysis: The dioxaborolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid and diol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-(Methoxymethoxy)-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(Methoxymethoxy)-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl and amino groups, through reversible covalent bonding. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s mechanism of action is also influenced by its ability to undergo hydrolysis and release active boronic acid derivatives.

Comparison with Similar Compounds

2-(2-(Methoxymethoxy)-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:

    Phenylboronic acid pinacol ester: Similar in structure but lacks the methoxymethoxy and dimethylphenyl groups, resulting in different reactivity and applications.

    4,4,5,5-Tetramethyl-2-(2-(trimethylsilyl)ethynyl)-1,3,2-dioxaborolane: Contains a trimethylsilyl group, which imparts different chemical properties and uses.

    2-(2-(Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a methoxyethoxy group, leading to variations in solubility and reactivity.

Properties

Molecular Formula

C16H25BO4

Molecular Weight

292.2 g/mol

IUPAC Name

2-[2-(methoxymethoxy)-4,5-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO4/c1-11-8-13(14(9-12(11)2)19-10-18-7)17-20-15(3,4)16(5,6)21-17/h8-9H,10H2,1-7H3

InChI Key

NGJKHBOCYPPDJS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCOC)C)C

Origin of Product

United States

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